molecular formula C34H26N4O2 B11712458 N,N'-bis(4-methylphenyl)-2,2'-biquinoline-4,4'-dicarboxamide

N,N'-bis(4-methylphenyl)-2,2'-biquinoline-4,4'-dicarboxamide

Cat. No.: B11712458
M. Wt: 522.6 g/mol
InChI Key: UAHZEVXHKRPJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 4-methylphenyl groups and a biquinoline core, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2,2’-biquinoline-4,4’-dicarboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. Post-reaction, the compound is typically isolated using industrial-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

Scientific Research Applications

N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. In electronic applications, its unique electronic structure allows for efficient charge transport, enhancing the performance of devices like OLEDs .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: Similar structure but lacks the biquinoline core.

    N,N’-Bis(4-methoxyphenyl)-N,N’-diphenylbiphenyl-4,4’-diamine: Contains methoxy groups instead of methyl groups.

Uniqueness

N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE is unique due to its biquinoline core, which imparts distinct electronic properties and enhances its applicability in various fields, particularly in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C34H26N4O2

Molecular Weight

522.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]quinolin-2-yl]quinoline-4-carboxamide

InChI

InChI=1S/C34H26N4O2/c1-21-11-15-23(16-12-21)35-33(39)27-19-31(37-29-9-5-3-7-25(27)29)32-20-28(26-8-4-6-10-30(26)38-32)34(40)36-24-17-13-22(2)14-18-24/h3-20H,1-2H3,(H,35,39)(H,36,40)

InChI Key

UAHZEVXHKRPJKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C(=C4)C(=O)NC6=CC=C(C=C6)C

Origin of Product

United States

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